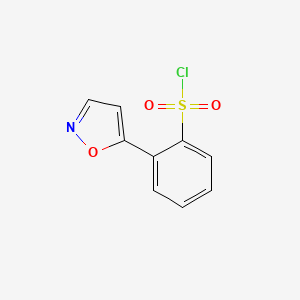
2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride
Cat. No. B3388484
Key on ui cas rn:
87488-64-0
M. Wt: 243.67 g/mol
InChI Key: JMEYKLPFXXZHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04511392
Procedure details


A diazionium salt was prepared by adding a solution of 14.5 g of sodium nitrite in 30 ml of water to a suspension of 32 g of 5-(2-aminophenyl)isoxazole, prepared in Example 3, and 72 ml of concentrated hydrochloric acid in 210 ml of glacial acetic acid cooled at 0° to 5° C. After stirring about 0.4 hour, the diazonium salt suspension was poured in one portion into a mixture consisting of 150 ml of acetic acid, 8.4 g of cupric chloride dihydrate and 60 ml of sulfur dioxide and cooled at 10° C. by an ice-water bath. The mixture was stirred at 10° to 15° C. for 0.2 hour then at about 20° to 30° C. for 3 hours. The suspension was poured into ice-water (about 700 ml) and stirred to form a solid. The mixture was filtered and the solid was washed 3×100 ml of water and suction dried to give 37 g of crude 2-(isoxazol-5-yl)benzenesulfonyl chloride; m.p. 63°-65° C.






[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
cupric chloride dihydrate
Quantity
8.4 g
Type
reactant
Reaction Step Six


[Compound]
Name
ice water
Quantity
700 mL
Type
reactant
Reaction Step Eight

Identifiers


|
REACTION_CXSMILES
|
N([O-])=O.[Na+].N[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[O:16][N:15]=[CH:14][CH:13]=1.[ClH:17].[S:18](=[O:20])=[O:19]>O.C(O)(=O)C>[O:16]1[C:12]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:18]([Cl:17])(=[O:20])=[O:19])=[CH:13][CH:14]=[N:15]1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
14.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
32 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=CC=C1)C1=CC=NO1
|
Step Four
|
Name
|
|
|
Quantity
|
72 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
210 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Five
[Compound]
|
Name
|
diazonium salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
cupric chloride dihydrate
|
|
Quantity
|
8.4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
Step Eight
[Compound]
|
Name
|
ice water
|
|
Quantity
|
700 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring about 0.4 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A diazionium salt was prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled at 0° to 5° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 10° to 15° C. for 0.2 hour
|
|
Duration
|
0.2 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
at about 20° to 30° C. for 3 hours
|
|
Duration
|
3 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solid was washed 3×100 ml of water and suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
0.4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1N=CC=C1C1=C(C=CC=C1)S(=O)(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 37 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
